Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate

Medicinal chemistry Building block validation Isomer differentiation

Isomer-confused procurement derails SAR timelines. This N-arylpiperidine carbamate is the 6-chloropyridin-3-yl isomer (CAS 309962-58-1), positioning the pyridine nitrogen for ATP-competitive hinge binding while the 6-chloro group activates meta-selective SNAr for late-stage diversification. - Exclusive 3-substituted topology: ensures correct geometry for kinase hinge-binding vs. 2- or 4-substituted analogs. - Orthogonal Boc protection: survives SNAr chemistry; cleaved cleanly under acidic conditions for free 4-amine derivatization. - Meta-activated 6-Cl handle: enables controlled nucleophilic displacement to expand compound libraries.

Molecular Formula C15H22ClN3O2
Molecular Weight 311.81 g/mol
Cat. No. B7910552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate
Molecular FormulaC15H22ClN3O2
Molecular Weight311.81 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C15H22ClN3O2/c1-15(2,3)21-14(20)18-11-6-8-19(9-7-11)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H,18,20)
InChIKeyGSBSMJPBJXLVOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate: Identity & Properties


Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate (CAS 309962-58-1) is a Boc-protected piperidine building block featuring a 6-chloropyridin-3-yl substituent at the N1 position. Its molecular formula is C15H22ClN3O2, with a molecular weight of 311.81 g/mol and a commercial purity commonly specified at 95% . The compound belongs to the class of N-arylpiperidine carbamates, a scaffold frequently employed in medicinal chemistry for the construction of kinase inhibitors and CNS-targeted agents.

Building block for kinase inhibitor and CNS-targeted synthesis
Regioisomer-specific 6-chloropyridin-3-yl scaffold
Boc-protected piperidine for orthogonal protection strategies

Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate: Isomer Specificity


The substitution isomer of the chloropyridine ring critically determines both the chemical reactivity and the pharmacological profile of piperidin-4-ylcarbamate building blocks [1]. The 6-chloropyridin-3-yl isomer (target compound) places the chlorine atom at the 6-position and the piperidine attachment at the 3-position of the pyridine ring, creating a distinct steric and electronic environment compared to the 2-chloropyridin-4-yl or 6-chloropyridin-2-yl analogs . In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the 6-position is activated differently depending on the point of attachment; the 3-substituted pyridine (target) exhibits distinct reactive ordinal kinetics versus 2- or 4-substituted isomers, directly impacting downstream synthetic yields and product purity. Procurement teams that treat these isomers as interchangeable risk introducing structurally divergent intermediates that can derail structure-activity relationship (SAR) campaigns and patent boundary definitions.

Target
6-Chloropyridin-3-yl isomer (CAS 309962-58-1)
Substitute
2-Pyridyl or 4-pyridyl isomers (same MW but altered reactivity)
SNAr kinetics and hydrogen-bonding geometry differ by regioisomer
SAR campaigns derailed by isomer mismatch despite identical molecular weight
Procurement requires explicit CAS verification to avoid wrong isomer

Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate: Comparative Evidence


Molecular Weight & Formula: 6-Chloro-3-pyridyl vs. 2-pyridyl Isomer

While the target compound (6-chloropyridin-3-yl isomer) and its 6-chloropyridin-2-yl analog share an identical molecular formula (C15H22ClN3O2) and molecular weight (311.81 g/mol), the position of the pyridine nitrogen relative to the chloro substituent and the piperidine attachment point differentiates their hydrogen-bonding capacity and dipole moment. The 3-substituted isomer (target) presents the pyridine nitrogen in a meta relationship to the piperidine ring, whereas the 2-substituted isomer places the nitrogen adjacent to the attachment point, altering basicity and metal-chelating behavior .

Molecular Weight & Formula
Data to verify
311.81 g/mol, C₁₅H₂₂ClN₃O₂
Identical MW and formula for target and 2-pyridyl isomer
CAS verification (309962-58-1 vs. 596817-41-3) essential to distinguish positional isomers
Vendor-reported data; structural identity must be confirmed by analytical method
Medicinal chemistry Building block validation Isomer differentiation

LogP Differentiation: 3-Pyridyl vs. 2- and 4-Pyridyl Carbamates

The predicted partition coefficient (LogP) differs among positional isomers of chloropyridinyl-piperidine carbamates. The 6-chloropyridin-3-yl isomer (target) has a reported LogP of approximately 3.68, while the 6-chloropyridin-2-yl analog and 2-chloropyridin-4-yl analog are expected to exhibit different LogP values due to altered nitrogen positioning and dipole orientation . These differences influence chromatographic retention, membrane permeability predictions, and solubility profiles in early drug discovery screening cascades.

Predicted LogP
Class-level inference
≈3.68 (target)
Comparator LogP values for 2- and 4-pyridyl isomers not publicly available
Expected LogP shift may alter CNS MPO score boundaries in screening cascades
Predicted property; class-level direction inferred from pyridine substitution patterns
Physicochemical property Drug-likeness Isomer comparison

Polar Surface Area: Chloropyridine-Piperidine Isomers

The target compound exhibits a topological polar surface area (tPSA) of 54.46 Ų . This value reflects the specific spatial arrangement of the carbamate, piperidine, and 6-chloropyridin-3-yl moieties. Positional isomers with the piperidine attached at the 2-position or 4-position of the chloropyridine ring are expected to yield different tPSA values due to altered spatial relationships between the polar functional groups, directly impacting predicted oral bioavailability parameters such as the Veber rule (PSA < 140 Ų) and blood-brain barrier penetration scores.

Topological Polar Surface Area
Class-level inference
54.46 Ų (target)
Comparators unreported; directional difference expected from regioisomer geometry
Impacts predicted oral bioavailability and BBB penetration scores in ADME filtering
Calculated tPSA; experimental comparator data not found in public domain
ADME prediction Isomer property Building block selection

Tert-butyl 1-(6-chloropyridin-3-yl)piperidin-4-ylcarbamate: Application Scenarios


Regioisomer-Specific Kinase Inhibitor Scaffold

The 6-chloropyridin-3-yl moiety serves as a key pharmacophore in kinase inhibitor design, where the pyridine nitrogen acts as a hinge-binding element. The 3-substituted pattern (target) positions the nitrogen in a geometry that is topologically distinct from 2-substituted analogs, potentially altering kinase selectivity profiles. Procurement of this specific isomer is essential when following a patent or literature synthetic route that specifies the 6-chloropyridin-3-yl isomer for building ATP-competitive inhibitors .

Boc-Protected Intermediate for Parallel Library Synthesis

The tert-butyl carbamate (Boc) group at the 4-position of the piperidine ring provides orthogonal protection during solid-phase or solution-phase parallel synthesis. After deprotection, the free 4-amine can be derivatized with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate compound libraries. The 6-chloropyridin-3-yl N-substituent remains intact during Boc deprotection (acidic conditions) and subsequent coupling chemistry, offering a stable scaffold for SAR exploration .

SNAr Late-Stage Diversification at 6-Chloro Position

The chlorine atom at the 6-position of the pyridine ring provides a handle for nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, or alkoxides. The 3-pyridyl attachment (target) activates the 6-chloro position differently compared to 2-pyridyl or 4-pyridyl analogs due to the electronic influence of the pyridine nitrogen in the meta relationship. This enables controlled late-stage functionalization to introduce additional chemical diversity into lead optimization programs .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold
6-chloropyridin-3-yl hinge-binding geometry
Regioisomer CAS confirmation (309962-58-1)
Parallel library synthesis
Orthogonal Boc protection at piperidine 4-position
Acidic deprotection compatibility and scaffold stability
Late-stage SNAr diversification
6-chloro activation by meta-pyridine nitrogen
Isomer-specific reactivity in substitution reactions
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